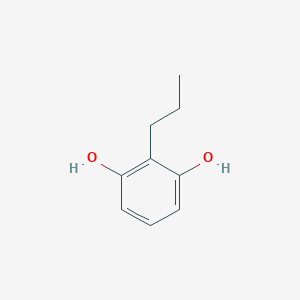

2-Propylbenzene-1,3-diol

Descripción

Overview of Substituted Benzene-1,3-diols in Chemical Science

Substituted benzene-1,3-diols, also known as resorcinols, are a class of organic compounds characterized by a benzene (B151609) ring with two hydroxyl groups at the meta positions and at least one other substituent. wikipedia.org These compounds are a subset of benzenediols, which exist as three isomers: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org The presence of the hydroxyl groups renders these compounds weakly acidic and allows them to participate in hydrogen bonding. wikipedia.orgcymitquimica.com

The reactivity and properties of substituted benzene-1,3-diols are influenced by the nature and position of the additional substituents on the benzene ring. These modifications can impact their physical state, solubility, and biological activity. For instance, while the parent benzenediols are typically colorless to white solids at room temperature, the introduction of various functional groups can alter these characteristics. wikipedia.org

In the realm of synthetic chemistry, substituted benzene-1,3-diols serve as versatile intermediates. They are employed in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes. chemicalbook.comresearchgate.net For example, they are used in the preparation of azolylbutoxychromenone derivatives which have shown potential as liver X receptor β-selective agonists. chemicalbook.com Furthermore, the synthesis of monoazo dyes has been achieved through the diazotization of aminobenzenes and their subsequent coupling with benzene-1,3-diols. researchgate.net

The structural motif of substituted benzene-1,3-diols is also found in various natural products and biologically active molecules. This has spurred research into their potential applications in medicinal chemistry, where they have been investigated for a range of pharmacological activities.

Historical Context and Significance of 2-Propylbenzene-1,3-diol in Organic Chemistry and Medicinal Chemistry

This compound, also known as 2-n-propylresorcinol, is an organic compound with the chemical formula C9H12O2. chemspider.com It is characterized by a propyl group and two hydroxyl groups at the 1 and 3 positions of a benzene ring. cymitquimica.com This compound is typically a colorless to pale yellow liquid with a sweet, floral odor and is soluble in organic solvents with limited solubility in water. cymitquimica.com

Historically, research on resorcinol and its derivatives has been a cornerstone of organic chemistry. The study of their reactions and properties has contributed significantly to our understanding of aromatic chemistry. This compound, as a substituted resorcinol, has been utilized as a building block in organic synthesis. chemicalbook.com Its bifunctional nature, with both the phenolic hydroxyl groups and the alkyl chain, allows for a variety of chemical transformations.

In medicinal chemistry, the core structure of this compound is of interest due to its presence in more complex molecules with potential biological activities. For example, a complex molecule containing a 6-propylbenzene-1,3-diol moiety has been investigated for its potential anticancer activity. While this research focuses on a larger derivative, it highlights the potential of the underlying propyl-substituted resorcinol scaffold in the design of new therapeutic agents. The presence of hydroxyl groups suggests potential antioxidant properties, a common feature of phenolic compounds. cymitquimica.com

Research Gaps and Future Directions in the Study of this compound

Despite its established role as a chemical intermediate, there are several areas where further research on this compound could yield valuable insights. A significant portion of the existing literature focuses on its use in the synthesis of other compounds, with less emphasis on the intrinsic properties and potential applications of the molecule itself.

A key area for future investigation is the comprehensive evaluation of its biological activities. While its structural similarity to other biologically active resorcinols suggests potential, dedicated studies are needed to explore its pharmacological profile. This could include screening for antioxidant, anti-inflammatory, or other therapeutic effects.

Furthermore, there is an opportunity to develop novel synthetic methodologies for this compound and its derivatives. While it is commercially available, more efficient and sustainable synthetic routes could enhance its accessibility for research and industrial applications. bldpharm.combldpharm.comfluorochem.co.uk The development of asymmetric syntheses to produce chiral derivatives could also open up new avenues in stereoselective chemistry and drug discovery. acs.org

In-depth studies on its physicochemical properties, such as its tautomeric equilibria and acidity constants, could provide a more fundamental understanding of its behavior in different chemical environments. researchgate.net Such data would be invaluable for its application in materials science and as a component in more complex systems. The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new catalysts or materials with interesting electronic or magnetic properties. tudublin.ie

| Property | Value |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, floral |

| Solubility | Soluble in organic solvents, limited in water |

| CAS Number | 13331-19-6 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMHOFEBFTMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928072 | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-94-1, 13331-19-6 | |

| Record name | 1,3-Benzenediol, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13331-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Propylbenzene 1,3 Diol

Established Synthetic Routes for 2-Propylbenzene-1,3-diol

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the introduction of a propyl group onto a resorcinol (B1680541) framework or the dealkylation of appropriately substituted precursors.

A primary method for the synthesis of 2-alkylphenols is through Friedel-Crafts acylation followed by reduction. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This two-step process allows for the regioselective introduction of an alkyl chain onto an activated aromatic ring like resorcinol (benzene-1,3-diol).

The first step involves the Friedel-Crafts acylation of benzene-1,3-diol with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to acylation at the 2-, 4-, or 6-positions. To achieve selective acylation at the 2-position, protection of the hydroxyl groups may be necessary. The resulting ketone, 1-(2,4-dihydroxyphenyl)propan-1-one, is then subjected to a reduction reaction to convert the carbonyl group into a methylene (B1212753) group, thus forming the propyl side chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.commasterorganicchemistry.com This acylation-reduction sequence is advantageous as it avoids the carbocation rearrangements that can plague direct Friedel-Crafts alkylation. masterorganicchemistry.com

An alternative approach involves the use of Grignard reagents . masterorganicchemistry.comadichemistry.com For instance, a suitably protected dihydroxy-bromobenzene derivative could be reacted with magnesium to form a Grignard reagent, which is then reacted with a propyl-containing electrophile. Another possibility is the reaction of an appropriate aldehyde with a propyl magnesium bromide, followed by subsequent chemical transformations to yield the final product. jocpr.com

Dealkylation of substituted phenols and phenolic ethers serves as another important route to this compound. alfa-chemistry.com This is particularly relevant in the context of valorizing lignin, a natural polymer rich in aromatic structures. researchgate.netresearchgate.net

One common method involves the cleavage of aryl alkyl ethers. For example, a precursor such as 2-propyl-1,3-dimethoxybenzene can be demethylated to yield this compound. This is often achieved using strong acids like HBr or HI, or Lewis acids such as BBr₃. acs.org Nucleophilic cleavage agents, including sodium iodide in a suitable solvent, can also be employed for the dealkylation of alkyl ethers. google.com Recently, photocatalytic methods using copper catalysts and oxygen as a green oxidant have been developed for the efficient dealkylation of aryl alkyl ethers under mild conditions. acs.org

The catalytic dealkylation of alkylphenols using zeolite catalysts is another promising approach. researchgate.net Acidic zeolites like ZSM-5 have been shown to effectively convert alkylphenols into phenol (B47542) and the corresponding olefins. researchgate.netresearchgate.net This process is crucial for upgrading biomass-derived feedstocks. For instance, a study demonstrated that a 4-propyl-dihydroxybenzene could be obtained in high yield through the demethylation of eugenol (B1671780) followed by further reactions. researchgate.netrsc.org These dealkylation strategies are key for producing specific phenolic compounds from more complex or readily available starting materials.

Modern synthetic chemistry offers advanced strategies for constructing functionalized benzene-1,3-diol scaffolds. These methods often involve multicomponent reactions or novel catalytic systems to build molecular complexity efficiently. For example, one-pot procedures have been developed for the synthesis of functionalized benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives using 1,3-dicarbonyl compounds, which can be derived from benzene-1,3-diols. nih.gov

The synthesis of complex molecules often relies on the strategic functionalization of a core scaffold. Benzene-1,3-diols serve as versatile starting points for such endeavors. For instance, they can be used in the synthesis of schizols, which are 5-alkylresorcinol derivatives, via C-C bond formation reactions like Suzuki and Sonogashira couplings or Wittig reactions. nih.gov Microwave-assisted synthesis in aqueous media has also emerged as a rapid and efficient method for preparing 5-n-alkylresorcinols. beilstein-journals.org These advanced strategies enable the creation of diverse libraries of benzene-1,3-diol derivatives for various applications. google.com

While this compound itself is achiral, the stereoselective synthesis of chiral 1,3-diols is a significant area of research, particularly for the synthesis of polyketide natural products and other biologically active molecules. pnas.orgliverpool.ac.uk The principles and methods developed for general 1,3-diol synthesis are relevant for creating chiral analogs of this compound, where a stereocenter might be introduced on the propyl chain or by further substitution on the ring.

Several powerful strategies for the asymmetric synthesis of 1,3-diols have been established:

Asymmetric Hydration: An iterative asymmetric hydration strategy has been developed for the stereospecific conversion of dienoates into protected syn-3,5-dihydroxy esters. This method relies on a Sharpless asymmetric dihydroxylation and a palladium-catalyzed reduction to control stereochemistry. acs.orgacs.org

Asymmetric Aldol (B89426) Reactions: Organocatalytic asymmetric aldol reactions can produce δ-hydroxy α,β-unsaturated carbonyls with excellent enantioselectivity. These intermediates can then be further transformed into chiral anti-1,3-diols through diastereoselective epoxidation and reduction. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT): This one-pot method combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration to convert racemic mixtures of 1,3-diols into enantiomerically pure syn-1,3-diacetates. pnas.org

Substrate-Controlled Bromocyclization: A diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols with carbon dioxide can produce functionalized chiral syn-1,3-diol derivatives with excellent stereocontrol. researchgate.net

Asymmetric Selenocyclization: Olefinic 1,3-diols can undergo desymmetrization and asymmetric selenocyclization using a chiral selenium catalyst to produce functionalized tetrahydrofurans, which are precursors to chiral diols. nih.gov

These methods provide a toolbox for the synthesis of a wide range of chiral 1,3-diol structures, which could be applied to create stereochemically defined analogs of this compound for structure-activity relationship studies.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dominated by its two phenolic hydroxyl groups and the activated aromatic ring. These functional groups allow for a variety of transformations to produce a wide range of derivatives.

The hydroxyl groups of this compound can undergo several key reactions:

Esterification: Phenolic hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or anhydrides. libretexts.org The Fischer esterification method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. geeksforgeeks.org Alternatively, the dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (B28879) (DMAP) method is effective for esterification under mild conditions. orgsyn.org

Etherification: The formation of ethers from the phenolic hydroxyl groups can be achieved by reacting this compound with alkyl halides or sulfates in the presence of a base. alfa-chemistry.com This is a common method for protecting the hydroxyl groups or for introducing new functional moieties.

Schiff Base Formation: Phenolic compounds can be derivatized to form Schiff bases. For example, derivatives of 4-acetylresorcinol (a related benzene-1,3-diol) have been synthesized by condensation with hydrazides to form hydrazone Schiff bases. nih.gov Similarly, this compound could be functionalized to introduce an amino group, which can then be condensed with aldehydes or ketones. researchgate.net

Condensation Reactions: Resorcinols are known to undergo condensation reactions with aldehydes and ketones. For instance, the condensation of 2-propylresorcinol with formaldehyde (B43269) diethyl acetal (B89532) has been investigated for the formation of resorcinarenes, which are macrocyclic compounds. sigmaaldrich.comsigmaaldrich.com

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures.

These transformations highlight the versatility of this compound as a scaffold for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Data Tables

Table 1: Synthetic Approaches for this compound and Related Scaffolds

| Method | Description | Key Reagents | Reference(s) |

| Friedel-Crafts Acylation & Reduction | Two-step process to introduce an alkyl chain onto the resorcinol ring. | Propanoyl chloride/AlCl₃, then Zn(Hg)/HCl or H₂NNH₂/KOH | organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com |

| Dealkylation of Phenolic Ethers | Cleavage of ether bonds to unmask hydroxyl groups. | BBr₃, HBr, HI, Cu-photocatalyst/O₂ | alfa-chemistry.comacs.org |

| Catalytic Dealkylation of Alkylphenols | Zeolite-catalyzed removal of alkyl groups from phenols. | ZSM-5 zeolite | researchgate.netresearchgate.net |

| Wittig Reaction | Formation of an alkene which is subsequently reduced to an alkyl chain. | Phosphonium ylide, aldehyde, then H₂/Pd | beilstein-journals.orgnih.gov |

Table 2: Stereoselective Synthesis Methods for Relevant 1,3-Diols

| Method | Stereochemical Outcome | Key Features | Reference(s) |

| Asymmetric Hydration | syn-Diols | Sharpless dihydroxylation, Pd-catalyzed reduction | acs.orgacs.org |

| Asymmetric Aldol Reaction | anti-Diols | Organocatalysis, diastereoselective epoxidation | nih.gov |

| Dynamic Kinetic Asymmetric Transformation | syn-Diacetates | Enzymatic resolution coupled with Ru-catalyzed epimerization | pnas.org |

| Asymmetric Selenocyclization | Functionalized Tetrahydrofurans | Chiral selenium catalyst, desymmetrization of olefinic diols | nih.gov |

Reactions Involving the Propyl Side Chain

Common transformations of alkyl chains on aromatic rings include oxidation, halogenation, and dehydrogenation. For instance, benzylic oxidation could potentially convert the methylene group adjacent to the aromatic ring into a ketone or a hydroxyl group under controlled conditions, yielding 1-(2,6-dihydroxyphenyl)propan-1-one or 1-(2,6-dihydroxyphenyl)propan-1-ol, respectively. Such reactions would likely employ oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium-based reagents.

Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at the benzylic position of the propyl chain. This halogenated intermediate serves as a versatile precursor for further functionalization, including nucleophilic substitution or elimination reactions to introduce unsaturation.

Regioselective Modifications and Substitutions

The regioselectivity of reactions on the aromatic ring of this compound is governed by the directing effects of the two hydroxyl groups and the propyl group. The hydroxyl groups are strong activating, ortho-, para-directing groups, while the alkyl group is a weak activating, ortho-, para-directing group. This substitution pattern makes the 4- and 6-positions of the benzene (B151609) ring highly activated towards electrophilic substitution.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially at the positions para to the hydroxyl groups (position 4) and ortho to one hydroxyl and para to the other (position 6). The steric hindrance from the propyl group at position 2 may influence the regioselectivity, potentially favoring substitution at the less hindered 4-position.

For example, formylation of 2-alkylresorcinols can be achieved with high regioselectivity. The Gattermann, Vilsmeier-Haack, or Duff reactions could be employed to introduce a formyl group, primarily at the 4-position. This aldehyde functionality can then be used as a handle for further synthetic elaborations.

A summary of expected regioselective reactions is presented in the table below:

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Propyl-4-nitrobenzene-1,3-diol |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-propylbenzene-1,3-diol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-propylbenzene-1,3-diol |

| Formylation | Zn(CN)₂/HCl (Gattermann) | 4-Formyl-2-propylbenzene-1,3-diol |

Formation of Conjugates and Prodrugs

The hydroxyl groups of this compound are prime sites for the formation of conjugates and prodrugs. These modifications are often undertaken to improve the pharmacokinetic properties of a molecule, such as its solubility, stability, or ability to be targeted to specific tissues.

Esterification of one or both hydroxyl groups is a common strategy. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides in the presence of a suitable catalyst. For instance, reaction with acetic anhydride would yield the corresponding acetate (B1210297) esters. The choice of the acyl group can be tailored to control the rate of hydrolysis and release of the parent compound in vivo.

Another approach is the formation of ether linkages. This can be accomplished through Williamson ether synthesis, where the phenoxide ions of this compound react with an alkyl halide. Glucuronidation, a common metabolic pathway for phenolic compounds in vivo, involves the enzymatic conjugation of glucuronic acid to the hydroxyl groups. Synthetically, this can be mimicked to create glucuronide prodrugs.

Novel Synthetic Methodologies for this compound and its Analogues

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods for the preparation of phenolic compounds like this compound and its analogues.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. For example, using solid acid catalysts for acylation or alkylation reactions instead of corrosive and difficult-to-recycle Lewis acids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Biocatalytic and Chemo-enzymatic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact.

For the synthesis of this compound analogues, enzymes such as laccases could be used for the selective oxidation of phenols. Lipases are widely used for the regioselective acylation and deacylation of polyhydroxylated compounds, which could be applied to the synthesis of specific esters of this compound. Furthermore, genetically engineered microorganisms could potentially be designed to produce this compound or its precursors from simple starting materials through fermentation processes.

One-Pot Synthesis Strategies and Cascade Reactions

A potential one-pot synthesis of a this compound analogue could involve a domino reaction sequence. For example, a Claisen rearrangement of an appropriately substituted allyl ether of resorcinol could be followed by an in-situ hydrogenation of the newly introduced allyl group to a propyl group. Such a strategy would efficiently construct the core structure in a single, streamlined process.

Advanced Analytical Characterization Techniques for 2 Propylbenzene 1,3 Diol

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 2-propylbenzene-1,3-diol, offering insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the hydroxyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the aromatic ring. The chemical shifts of the hydroxyl (-OH) protons can vary depending on the solvent and concentration and typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon in the propyl chain and the benzene ring. The carbons bearing the hydroxyl groups would be shifted downfield compared to the other aromatic carbons. The chemical shifts of the propyl chain carbons would be in the typical aliphatic region.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propyl chain and between the aromatic protons.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the connectivity between the propyl group and the benzene ring, as well as the relative positions of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.2 - 7.0 | 105 - 130 |

| Ar-CH₂- | ~2.5 | ~25 |

| -CH₂-CH₃ | ~1.6 | ~24 |

| -CH₃ | ~0.9 | ~14 |

| Ar-OH | Variable (broad) | 155 - 160 |

| C-propyl | ~115 | |

| C-OH | 155 - 160 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, providing a unique fingerprint. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for alkylbenzenes involve the loss of alkyl radicals. For this compound, characteristic fragmentation would likely involve cleavage of the propyl chain, particularly the loss of an ethyl radical to form a stable benzylic cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. The monoisotopic mass of this compound (C₉H₁₂O₂) is 152.08373 Da chemspider.comuni.lu. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M-H]⁻ | 151.07644 |

| [M]⁺ | 152.08317 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed in the 2850-2960 cm⁻¹ region libretexts.org. C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range libretexts.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-O | C-O Stretch | 1200 - 1300 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are known to absorb UV light. The benzene ring and its substituents constitute the chromophore. The presence of hydroxyl groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of phenolic compounds like this compound.

HPLC: Reversed-phase HPLC with a C18 column is a standard method for the separation of resorcinol (B1680541) derivatives ugm.ac.idnih.govnih.gov. A mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used in a gradient or isocratic elution mode. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

UPLC-MS/MS: UPLC offers higher resolution and faster analysis times compared to HPLC due to the use of smaller stationary phase particles researchgate.net. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective technique for the quantification of this compound, even in complex matrices. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the analyte) and its characteristic product ions.

Table 4: Typical HPLC/UPLC-MS/MS Parameters for the Analysis of Resorcinol Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient elution |

| Detection | UV (e.g., 280 nm) or Mass Spectrometry (ESI source) |

| MS Mode | Positive or Negative Ion Mode |

| MS/MS Transition | Specific precursor ion → product ion(s) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS provides both qualitative and quantitative information. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound into ions, creating a unique mass spectrum that serves as a molecular fingerprint, allowing for its unambiguous identification. usgs.govunar.ac.id

The typical GC-MS analysis of this compound would involve a capillary column, such as a DB-5 or HP-5, which are commonly used for the separation of aromatic compounds. usgs.gov The instrument would be operated in full scan mode to obtain the complete mass spectrum of the compound. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Table 1: Illustrative GC-MS Operating Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

This table represents typical starting parameters for method development and may require optimization.

Chiral Chromatography for Enantiomeric Separations

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.comresearchgate.net It is important to note that this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and direct enantiomeric separation is not applicable.

However, chiral chromatography would be a critical technique if this compound were used as a precursor or intermediate in the synthesis of a chiral molecule. For instance, if one of the hydroxyl groups or the propyl side chain were modified to introduce a chiral center, the resulting enantiomeric products would require separation and characterization using chiral chromatography. This is crucial in pharmaceutical and biological applications where enantiomers can exhibit different pharmacological activities. nih.gov

The separation would be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.govlcms.cz Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. nih.govlcms.cz

Table 2: Common Chiral Stationary Phases for Potential Separation of Chiral Derivatives of this compound

| Chiral Stationary Phase (CSP) Type | Examples of Commercial Columns | Typical Mobile Phases |

| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD | Hexane/Isopropanol, Ethanol/Methanol |

| Pirkle-type | Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile |

| Cyclodextrin-based | Astec CYCLOBOND™ | Water/Methanol, Water/Acetonitrile |

| Macrocyclic antibiotic-based | Chirobiotic® V | Methanol/Acetic Acid/Triethylamine |

Crystallographic and Structural Elucidation

X-Ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. For this compound, this method would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, and how the molecules pack in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.23 |

Advanced Diffraction Techniques

While X-ray crystallography is the gold standard for single-crystal structural elucidation, other advanced diffraction techniques can provide complementary information, especially when suitable single crystals are not obtainable.

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. For this compound, PXRD can be used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. It is also a valuable tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Electron Diffraction: This technique can be used to determine the structure of very small crystals, often on the nanometer scale, which are too small for conventional X-ray diffraction. It is particularly useful for microcrystalline powders and thin films of this compound.

Neutron Diffraction: Neutron diffraction is highly sensitive to the positions of light atoms, especially hydrogen. For this compound, this technique would be invaluable for accurately locating the hydrogen atoms of the hydroxyl groups, providing a more detailed understanding of the hydrogen bonding network within the crystal structure.

Specialized Analytical Method Development for this compound

Quantitative Analytical Method Validation

The development of a robust and reliable quantitative analytical method is essential for the accurate determination of this compound in various samples. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov The key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). aphl.orgscispace.com

For a quantitative GC-MS method for this compound, validation would involve analyzing a series of calibration standards to establish linearity. Accuracy would be determined by spiking a blank matrix with known amounts of the compound and measuring the recovery. Precision, which includes repeatability and intermediate precision, would be assessed by performing multiple analyses of the same sample on the same day and on different days.

Table 4: Representative Validation Data for a Quantitative GC-MS Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity | ||

| Concentration Range | - | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |

| Accuracy | ||

| Recovery (at 3 levels) | 80 - 120% | 98.5%, 101.2%, 99.8% |

| Precision | ||

| Repeatability (RSD%) | ≤ 15% | 4.5% |

| Intermediate Precision (RSD%) | ≤ 20% | 6.8% |

| Sensitivity | ||

| Limit of Detection (LOD) | - | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |

RSD: Relative Standard Deviation

Method Transfer and Stability Studies

The successful transfer of an analytical method from one laboratory to another, or from one type of instrument to another (e.g., from High-Performance Liquid Chromatography [HPLC] to Ultra-High-Performance Liquid Chromatography [UHPLC]), is critical for ensuring consistent and reliable results in the analysis of this compound. Equally important are stability studies, which provide evidence on how the quality of the compound varies with time under the influence of environmental factors.

Method Transfer

The transfer of an analytical method for this compound requires a comprehensive protocol to ensure that the receiving laboratory can obtain results that are equivalent to those of the transferring laboratory. A common scenario involves transferring a well-established HPLC method to a more modern UHPLC system to leverage benefits such as reduced analysis time and solvent consumption.

A hypothetical method transfer from a standard HPLC method to a UHPLC method for the analysis of this compound is outlined below. The original HPLC method utilizes a C18 column with a mobile phase of acetonitrile and water with a mild acidic modifier, which is a common approach for analyzing phenolic compounds. akjournals.comnih.govcabidigitallibrary.org The transfer to a UHPLC system involves geometric scaling of the method parameters to a column with smaller particle size. chromatographyonline.comakjournals.com

Key parameters that are evaluated during method transfer include retention time, resolution between the main peak and any impurities, peak shape (asymmetry), and quantitation. Acceptance criteria are predefined to ensure the equivalency of the two methods.

| Parameter | HPLC Method (Originating) | UHPLC Method (Receiving) | Acceptance Criteria | Result |

|---|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.7 µm, 2.1 x 50 mm | N/A | N/A |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | N/A | N/A |

| Injection Volume | 10 µL | 2 µL | N/A | N/A |

| Retention Time | ~ 8.5 min | ~ 2.8 min | ± 5% of scaled time | Pass |

| Resolution (with impurity X) | > 2.0 | > 2.0 | ≥ 2.0 | Pass |

| Tailing Factor | 1.1 | 1.2 | ≤ 1.5 | Pass |

| Assay (% Label Claim) | 99.8% | 99.7% | Difference ≤ 0.5% | Pass |

Stability Studies

Stability studies for this compound are essential to determine its shelf-life and to identify any degradation products that may form under various environmental conditions. These studies typically involve subjecting the compound to forced degradation conditions, which are more severe than standard storage conditions, to accelerate the degradation process. core.ac.ukacdlabs.com This helps in the development of stability-indicating analytical methods that can separate and quantify the active ingredient from its degradation products. rsc.org

Forced degradation studies for phenolic compounds like this compound generally include exposure to acidic, basic, and oxidative conditions, as well as thermal and photolytic stress. core.ac.ukbiopharminternational.com

The stability of alkylresorcinols, a class of compounds to which this compound belongs, has been shown to be high under certain storage conditions. For instance, a study on various alkylresorcinols demonstrated high stability in a methanolic solution at room temperature for 48 hours and at -80°C for up to 13 months. nih.govresearchgate.net

A summary of hypothetical forced degradation study results for this compound is presented in the table below. The study would involve analyzing the stressed samples by a stability-indicating HPLC method and quantifying the remaining amount of this compound and any significant degradation products.

| Stress Condition | Conditions | Assay of this compound (%) | Major Degradant Peak (Area %) | Observations |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 98.5 | 0.8 (at RRT 1.2) | Slight degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 85.2 | 12.5 (at RRT 0.8) | Significant degradation observed. |

| Oxidative | 3% H₂O₂ at RT for 24h | 90.7 | 7.1 (at RRT 1.5) | Moderate degradation observed. |

| Thermal | 80°C for 48h | 99.1 | Not Detected | Compound is relatively stable to heat. |

| Photolytic | ICH Q1B exposure | 97.8 | 1.5 (at RRT 1.3) | Slight degradation upon exposure to light. |

The results from these stability studies are crucial for establishing appropriate storage conditions and re-test periods for this compound. The identification and characterization of degradation products are also a key outcome of these studies. science.gov

Computational Chemistry and Theoretical Investigations of 2 Propylbenzene 1,3 Diol

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are fundamental to understanding the behavior of 2-propylbenzene-1,3-diol from a theoretical standpoint. These methods range from highly accurate quantum mechanical calculations on single molecules to large-scale simulations of molecular ensembles.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum physics, are used to determine the electronic structure and properties of molecules. nih.goveurekaselect.comnih.govresearchgate.net These methods can predict various molecular characteristics without any prior experimental data, making them invaluable in the initial stages of chemical investigation. researchgate.net For a molecule like this compound, QM calculations can elucidate its optimal three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO).

These calculations are crucial for predicting reactivity, stability, and spectroscopic properties. For instance, a recent study on other alkylresorcinols, olivetol and olivetolic acid, utilized quantum chemistry calculations to evaluate their antioxidant potential by investigating their free radical scavenging capabilities. rsc.orgrsc.org The study calculated thermodynamic and kinetic parameters to determine that these molecules are potent scavengers of hydroxyl radicals in both polar and lipid environments. rsc.orgrsc.org Such an approach could be directly applied to this compound to predict its antioxidant efficacy.

Common QM methods include ab initio Hartree-Fock, semi-empirical methods (like AM1 and PM3), and Density Functional Theory (DFT), each offering a different balance between computational cost and accuracy. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become particularly popular due to its excellent balance of accuracy and computational efficiency. nih.gov DFT calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods, allowing for the study of larger and more complex systems.

For this compound, DFT studies can provide deep insights into its chemical behavior. For example, DFT has been successfully used to compute the conformer distribution and NMR chemical shifts for a series of alkane-1,3-diols. nih.govdntb.gov.uaresearchgate.net In that study, relative Gibbs energies of different conformers were calculated at the PBE0/6-311+G(d,p) level of theory, which allowed for the rationalization of vicinal coupling constants and NMR shifts observed experimentally. nih.gov A similar DFT-based conformational analysis of this compound would be essential to understand its flexibility and the preferred orientation of its hydroxyl and propyl groups, which in turn governs its interaction with other molecules.

Furthermore, DFT is employed to study reaction mechanisms. In the context of alkylresorcinols, DFT calculations have been used to investigate the mechanisms of antioxidant activity, such as formal hydrogen transfer (FHT) and single electron transfer (SET), against various free radicals. rsc.orgrsc.org

Table 1: Representative DFT Functionals and Basis Sets for Phenolic Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies |

| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics, noncovalent interactions |

| PBE0 | cc-pVTZ | NMR chemical shift calculations, electronic properties |

| ωB97X-D | def2-TZVP | Long-range interactions, reaction mechanisms |

This table presents examples of DFT functionals and basis sets commonly used in the computational study of phenolic compounds and is not exhaustive.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules in different environments, such as in solution or embedded in a biological membrane.

For this compound, MD simulations can be used to explore its interactions with solvent molecules, its conformational dynamics, and its behavior in complex biological systems. A notable study performed atomistic MD simulations to investigate the effects of different resorcinolic lipids on phospholipid bilayers. nih.gov The simulations showed that when pre-incorporated into a dimyristoyl-phosphatidylcholine (DMPC) bilayer, resorcinols induced order in the lipid chains and decreased membrane permeability to water. nih.gov Conversely, when resorcinols were introduced from the aqueous phase, they caused local disruption and even pore formation in the membrane. nih.gov This dual role—stabilizing or disturbing—is a key insight provided by MD simulations.

Another study used MD to simulate the dissolution of α-resorcinol crystals in water, providing a molecular-level view of how the crystal faces interact with the solvent and dissolve at different rates depending on temperature. chula.ac.th Such simulations could predict the solubility and membrane permeability of this compound, which are critical properties for its potential applications.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These relationships are often investigated using computational models to guide the design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

While no specific QSAR models for this compound were found, the methodology has been applied to structurally related compounds. For example, a three-dimensional QSAR (3D-QSAR) model was developed for a series of novobiocin analogues, which contain a resorcinol-like moiety, to understand their activity as Hsp90 inhibitors. nih.gov The model, based on antiproliferative activities, helped identify key structural features required for potency, such as the presence of hydrogen bond donors and acceptors on the benzamide side chain. nih.gov

A QSAR study on this compound and its analogues would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured biological activity. This would allow for the prediction of how modifications to the propyl chain or the resorcinol (B1680541) ring would affect its potency.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity, polar interactions |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching |

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are highly relevant for a molecule like this compound, which is built upon the common resorcinol scaffold.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features of a set of active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. The resorcinol scaffold itself is a key component in many pharmacophore models for various targets. For instance, fragment-based drug design (FBDD), a ligand-based approach, has been used to discover Hsp90 inhibitors, with resorcinol being a primary family of fragments. mdpi.com

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed. This powerful technique involves docking candidate molecules into the active site of the target to predict their binding orientation and affinity. The resorcinol moiety is a well-known "privileged scaffold" that appears in numerous inhibitors designed through this method.

For example, structure-based design has been used to develop potent, resorcinol-based inhibitors of Heat shock protein 90 (Hsp90). nih.govnih.gov Crystal structures of Hsp90 in complex with resorcinol-containing inhibitors revealed that the resorcinol ring forms key hydrogen bonds within the ATP-binding pocket. nih.gov Similarly, resorcinol dibenzyl ether-based compounds have been designed as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. researchgate.netnih.govacs.orgacs.orgnih.gov Molecular modeling and crystallography showed how these molecules bind to and induce dimerization of PD-L1, preventing its interaction with PD-1. acs.org These examples highlight how the core structure of this compound could be utilized as a starting point for designing targeted inhibitors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, the key pharmacophoric features are derived from its distinct chemical structure: two hydroxyl groups capable of acting as hydrogen bond donors and acceptors, and a hydrophobic aromatic ring. These features can be mapped in 3D space to create a pharmacophore model.

This model serves as a template in virtual screening, a process where large digital libraries of chemical compounds are computationally evaluated for their potential to bind to a target. nih.govresearchgate.net The this compound scaffold can be used to search for novel molecules with similar interaction profiles. The screening process filters vast databases, such as the ZINC database, to identify "hit" compounds that match the pharmacophore's geometric and chemical constraints. nih.gov These hits can then be prioritized for further computational analysis, such as molecular docking, or for experimental validation. This approach prevents broad, inefficient searches and focuses resources on molecules with a higher probability of biological activity. nih.gov The ultimate goal is to discover new chemical entities that may serve as leads for drug development. nih.gov

Conformational Analysis and Energetic Profiles

The three-dimensional shape and flexibility of a molecule, along with its energetic landscape, are critical determinants of its chemical and biological properties. Computational methods allow for a detailed exploration of these characteristics for this compound.

Tautomerism and Isomerism of this compound Derivatives

Isomers are compounds that share the same molecular formula but have different structural arrangements. This compound (also known as 2-propylresorcinol) has several positional isomers, where the propyl group is attached to a different carbon atom of the benzene-1,3-diol ring. Computational chemistry can be used to calculate the relative stabilities of these isomers.

Additionally, the resorcinol ring of this compound can theoretically exhibit keto-enol tautomerism. scribd.com This involves the migration of a proton and the shifting of pi-electrons, resulting in an equilibrium between the diol (enol) form and a keto form. Quantum mechanical calculations can determine the energy difference between these tautomers, which typically shows the aromatic diol form to be significantly more stable.

| Isomer | Position of Propyl Group | Relative Energy (kJ/mol) |

|---|---|---|

| This compound | 2 | +2.5 |

| 4-Propylbenzene-1,3-diol | 4 | 0 (Reference) |

| 5-Propylbenzene-1,3-diol (B57704) | 5 | +1.8 |

Intermolecular Interactions and Hydrogen Bonding Networks

The two hydroxyl groups on the this compound molecule are primary sites for forming hydrogen bonds. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups at positions 1 and 3 allows for the potential formation of an intramolecular hydrogen bond. This interaction can influence the molecule's preferred conformation, leading to a more planar and rigid structure. Computational studies on similar diols have shown that such internal hydrogen bonding can significantly stabilize certain conformers. researchgate.net

Intermolecular Hydrogen Bonding: this compound can form extensive networks of intermolecular hydrogen bonds, where the hydroxyl group of one molecule acts as a donor to the hydroxyl group of a neighboring molecule. These interactions are crucial in determining the compound's physical properties, such as its melting point of 103 °C and its solubility. stenutz.euchemicalbook.com Computational models can simulate these networks in dimers, trimers, or larger clusters to understand the collective behavior and energetics of the compound in its condensed phase. The strength of a typical hydrogen bond is estimated to be around 1 kcal/mol. cambridgemedchemconsulting.com

Prediction of Spectroscopic Data and Reaction Pathways

Computational chemistry provides indispensable tools for predicting spectroscopic data and elucidating reaction mechanisms, offering a bridge between theoretical models and experimental observations.

Computational Prediction of NMR and MS Spectra

Computational methods can predict Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra with a useful degree of accuracy, aiding in structure verification and elucidation.

NMR Spectra Prediction: Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are widely employed for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net A common and cost-effective approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d), followed by NMR shift calculations at a higher level of theory, for instance, using the cc-pVDZ basis set. researchgate.netgithub.io Recent machine learning and GNN-based models have further improved prediction accuracy, achieving Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. nih.gov

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1/C3 | ¹³C | 155.2 |

| C2 | ¹³C | 118.5 |

| C4/C6 | ¹³C | 108.0 |

| C5 | ¹³C | 128.9 |

| Propyl-Cα | ¹³C | 25.1 |

| Propyl-Cβ | ¹³C | 23.4 |

| Propyl-Cγ | ¹³C | 14.2 |

| H4/H6 | ¹H | 6.35 |

| H5 | ¹H | 7.01 |

| OH | ¹H | 5.10 |

MS Spectra Prediction: Computational tools can also predict mass spectra, including the fragmentation patterns observed in techniques like Collision-Induced Dissociation (CID). Software such as CFM-ID and deep learning models like MS2DeepScore can predict fragmentation and even molecular similarity from spectra. ethz.ch For a given molecule, it is possible to predict the mass-to-charge ratio (m/z) of various adducts (e.g., [M+H]⁺, [M+Na]⁺) and their theoretical collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.0910 | 130.2 |

| [M+Na]⁺ | 175.0729 | 138.5 |

| [M-H]⁻ | 151.0764 | 131.8 |

| [M+K]⁺ | 191.0469 | 136.0 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies for each step. For instance, the synthesis of this compound or its subsequent reactions can be modeled to understand the precise mechanism. This involves locating the lowest energy path from reactants to products. Such studies have been successfully used to unravel complex reaction networks, such as the formation of benzene (B151609) from propargyl radicals, by identifying barrierless recombination pathways and subsequent isomerization steps. nih.gov This approach allows for the validation of proposed mechanisms and the prediction of reaction outcomes under various conditions without the need for extensive experimentation.

An article on the biological and biomedical research of this compound cannot be generated at this time. Extensive searches for scientific literature concerning this specific chemical compound have not yielded detailed research findings corresponding to the requested outline.

The current body of publicly available scientific literature does not appear to contain specific studies on the pharmacological and biological activities of this compound, including its interaction with molecular targets, modulation of biochemical pathways, or in vitro and in vivo evaluations. Furthermore, information regarding dose-response relationships and the molecular mechanism of action for this particular compound is not available.

While research exists for the broader class of compounds known as alkylresorcinols, and for isomers such as 5-propylbenzene-1,3-diol, the strict focus of the request on this compound prevents the inclusion of that data. Therefore, to maintain scientific accuracy and adhere to the provided instructions, the article cannot be written.

Biological and Biomedical Research on 2 Propylbenzene 1,3 Diol

Mechanistic Investigations of Biological Effects

Binding Affinity and Receptor Occupancy Studies

Currently, specific binding affinity and receptor occupancy data for 2-propylbenzene-1,3-diol are not extensively documented in publicly available research. However, the principles of these studies are crucial for understanding the potential pharmacological activity of any compound.

Binding affinity studies are designed to measure the strength of the interaction between a ligand, such as this compound, and its molecular target, typically a protein receptor. This is quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. nih.gov

Receptor occupancy describes the fraction of receptors that are bound by a ligand at a given concentration. It is a critical factor in determining the pharmacological effect of a compound. nih.gov The relationship between drug concentration and receptor occupancy typically follows a hyperbolic curve, reaching a plateau when all receptors are saturated. nih.gov These studies are fundamental in pharmacology to understand the dose-effect relationship of a compound and to compare the potencies of different ligands for the same receptor. nih.gov

For a compound like this compound, researchers would typically use radioligand binding assays or surface plasmon resonance to determine its binding affinity for various potential receptor targets. Such studies would be essential to uncover its mechanism of action and potential therapeutic applications.

Cellular and Subcellular Localization Studies

Generally, small, lipophilic molecules can passively diffuse across cellular membranes, including the plasma membrane and the membranes of organelles like the mitochondria and endoplasmic reticulum. The presence of hydroxyl groups on this compound may influence its polarity and ability to form hydrogen bonds, which could affect its membrane permeability and interaction with intracellular components.

Techniques such as fluorescence microscopy, using a fluorescently labeled analog of the compound, or autoradiography with a radiolabeled version of this compound, would be required to visualize its distribution within cells. Furthermore, subcellular fractionation followed by analytical techniques like mass spectrometry could quantify the concentration of the compound in different organelles. Understanding the subcellular localization is critical as it can provide insights into the compound's potential molecular targets and biological effects.

Metabolic Pathways and Biotransformation

The metabolism of xenobiotics, or foreign compounds like this compound, is a crucial process that determines their duration of action and potential for toxicity. This biotransformation is generally divided into two phases. longdom.org

Phase I and Phase II Metabolism of this compound

Phase I Metabolism involves the introduction or exposure of functional groups, which typically increases the hydrophilicity of the compound. longdom.org For this compound, Phase I reactions would likely involve the cytochrome P450 (CYP) family of enzymes. nih.gov Potential reactions could include:

Hydroxylation: Addition of another hydroxyl group to the aromatic ring, forming a trihydroxybenzene derivative.

Oxidation of the propyl side chain: The propyl group could be oxidized at various positions, leading to the formation of alcohols, ketones, or carboxylic acids.

Phase II Metabolism consists of conjugation reactions, where an endogenous molecule is added to the functional groups of the parent compound or its Phase I metabolite. This process further increases water solubility and facilitates excretion. longdom.org For this compound and its Phase I metabolites, the primary Phase II reactions would likely be:

Glucuronidation: The addition of glucuronic acid to one or both of the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), to the hydroxyl groups. nih.gov

Table 1: Potential Phase I and Phase II Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Potential Product |

|---|---|---|

| Phase I | Aromatic Hydroxylation | Propylbenzene-1,2,3-triol or Propylbenzene-1,3,4-triol |

| Phase I | Side-chain Oxidation | (3-(2,4-dihydroxyphenyl))propan-1-ol |

| Phase II | Glucuronidation | This compound glucuronide |

| Phase II | Sulfation | This compound sulfate (B86663) |

Identification of Metabolites and Biotransformation Products

While specific metabolites of this compound have not been explicitly identified in the provided search results, based on the metabolism of similar phenolic compounds and alkylbenzenes, a range of biotransformation products can be predicted.

Phase I metabolism of the aromatic ring could lead to the formation of catechols or hydroquinones. For instance, the metabolism of benzene (B151609) results in metabolites such as phenol (B47542), catechol, and hydroquinone (B1673460). researchgate.net Oxidation of the propyl side chain is also a likely metabolic route.

The subsequent Phase II conjugation of the phenolic hydroxyl groups and any newly formed hydroxyl groups would produce various glucuronide and sulfate conjugates. nih.govresearchgate.net In studies of benzene metabolism, phenol glucuronide and phenol sulfate are major metabolites. nih.gov Therefore, it is highly probable that the primary metabolites of this compound found in vivo would be its glucuronidated and sulfated forms.

Elucidation of Metabolic Enzymes and Pathways

The primary enzymes responsible for the Phase I metabolism of aromatic compounds are the cytochrome P450 (CYP) enzymes, with CYP2E1 being particularly noted for its role in benzene oxidation. nih.gov It is therefore plausible that CYP enzymes are also involved in the initial oxidative metabolism of this compound.

For Phase II metabolism, the key enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). UGTs catalyze the transfer of glucuronic acid to the hydroxyl groups, while SULTs are responsible for sulfation. nih.gov The balance between these two pathways can be influenced by the substrate concentration and the relative expression and activity of these enzymes in the liver and other tissues.

Microbial Degradation and Bioremediation Potential

The microbial degradation of aromatic hydrocarbons is a key process in the bioremediation of contaminated environments. nih.gov Microorganisms possess diverse enzymatic capabilities to break down such compounds. The degradation of propylbenzenes, which are structurally related to this compound, has been studied. frontiersin.org

The initial step in the bacterial degradation of aromatic compounds often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. pjoes.com This is then dehydrogenated to a catechol-like structure, which can undergo ring cleavage through either ortho- or meta-pathways. nih.gov

Several bacterial species have been identified that can degrade related compounds. For example, Pseudomonas species are known to degrade a wide range of aromatic hydrocarbons. pjoes.com The marine microalga Rhinomonas reticulata has also been shown to degrade n-propylbenzene and isopropylbenzene. frontiersin.orgresearchgate.net This suggests that microorganisms with the potential to degrade this compound likely exist in the environment, making bioremediation a feasible strategy for this compound. The presence of hydroxyl groups on this compound may make it more susceptible to microbial attack compared to unsubstituted propylbenzene.

Preclinical Research and Therapeutic Potential

The therapeutic potential of this compound, also known as 2-propylresorcinol, is an emerging area of interest, primarily focusing on the compound as a structural backbone for the development of novel derivatives with enhanced biological activities. Preclinical research has explored its utility as a foundational molecule for creating new pharmacological agents.

This compound serves as a valuable chemical building block in medicinal chemistry for the synthesis of more complex molecules intended for use as pharmacological tools. chemicalbook.com Its resorcinol (B1680541) core, characterized by two hydroxyl groups on a benzene ring, provides a versatile scaffold that can be chemically modified. A key application is in the preparation of azolylbutoxychromenone derivatives, which have been investigated as selective agonists for the liver X receptor β (LXRβ). chemicalbook.com In this context, this compound is not the probe itself but is a critical starting material for constructing molecules designed to interact with specific biological targets, thereby helping to elucidate receptor function and signaling pathways.

Research has primarily focused on modifying the this compound structure to create derivatives with potential therapeutic applications.

Anti-inflammatory Effects: Derivatives of phloroglucinol (B13840), a class of compounds to which this compound belongs, have demonstrated notable anti-inflammatory properties. nih.govsemanticscholar.org Studies on synthetic acylphloroglucinols revealed that certain diacyl and alkylated monoacyl derivatives can inhibit key inflammatory mediators. nih.gov For instance, specific derivatives have been shown to be dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), with IC50 values in the micromolar range. nih.gov These findings suggest that compounds derived from the this compound scaffold could be developed as leads for new anti-inflammatory drugs. nih.gov The mechanism of action for some related derivatives involves the suppression of pro-inflammatory cytokines like IL-1β and TNF-α through the modulation of signaling pathways such as MAPK and NF-κB. mdpi.com

Neuroprotective Effects: Currently, there is a lack of specific research in publicly available scientific literature detailing the investigation of this compound derivatives for neuroprotective applications.

Antidiabetic Cataract Potential: While direct studies on this compound derivatives are limited, research on other structurally related phenolic compounds, such as quercetin (B1663063), provides a rationale for their potential use in preventing diabetic cataracts. nih.govresearchgate.net One of the primary mechanisms in the development of diabetic cataracts is the polyol pathway, which involves the enzyme aldose reductase (AR). nih.gov Quercetin has been shown to delay the progression of lens opacification by inhibiting AR activity, reducing oxidative stress (by decreasing malondialdehyde and increasing reduced glutathione), and lowering the levels of advanced glycosylation end products (AGEs) in the lens. nih.govresearchgate.net Given the shared phenolic structure, derivatives of this compound represent a potential, though currently unexplored, avenue for developing agents that could mitigate diabetic cataract formation through similar mechanisms.

| Therapeutic Area | Mechanism of Action/Target | Supporting Evidence Summary | Citation |

|---|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and NF-κB | Synthetic diacylphloroglucinol derivatives showed dual inhibitory activity. | nih.gov |

| Anti-inflammatory | Suppression of IL-1β and TNF-α | Related pyxinol derivatives were found to modulate MAPK and NF-κB signaling pathways. | mdpi.com |

| Antidiabetic Cataract (Potential) | Inhibition of Aldose Reductase (AR) and reduction of oxidative stress | Structurally related phenolic compounds like quercetin delay cataract progression by inhibiting the polyol pathway and oxidative damage. | nih.govresearchgate.net |

The rational design and synthesis of new molecules based on the this compound scaffold is a key strategy in medicinal chemistry. mdpi.com The process involves modifying the core structure to improve its interaction with biological targets and enhance its pharmacological properties. nih.govresearchgate.net Computational methods, such as molecular docking and virtual screening, can be employed to predict how structural modifications might affect binding affinity and bioactivity before synthesis is undertaken. patsnap.com

The synthesis process often begins with the this compound molecule, which can undergo various chemical reactions to add or modify functional groups. For example, in the synthesis of phloroglucinol-based derivatives with anti-inflammatory activity, the core structure was modified to create monoacyl, diacyl, and alkylated monoacyl compounds. nih.gov This approach allows for the creation of a library of novel compounds that can be screened for enhanced biological effects, leading to the identification of promising new drug candidates. nih.govresearchgate.net

Structure-activity relationship (SAR) analysis is a critical component of lead optimization, aiming to understand how specific structural features of a molecule influence its biological activity. patsnap.com For derivatives of this compound, SAR studies help identify the key functional groups responsible for their therapeutic effects and guide further chemical modifications to improve potency and selectivity. nih.govnih.gov